
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H8Br2O4 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2 and 5 positions, and an ethoxycarbonyl group is attached at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid typically involves the bromination of 3-(ethoxycarbonyl)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 2,5-dibromo-3-(hydroxycarbonyl)benzoic acid.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the carboxylic acid group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include 2,5-diamino-3-(ethoxycarbonyl)benzoic acid or 2,5-dithiobenzoic acid derivatives.
Reduction: The major product is 2,5-dibromo-3-(hydroxycarbonyl)benzoic acid.
Oxidation: Products vary depending on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.
科学的研究の応用
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
作用機序
The mechanism of action of 2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the ethoxycarbonyl group play crucial roles in its reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
2,5-Dibromobenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of an ethoxycarbonyl group, leading to different reactivity and applications.
Uniqueness
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid is unique due to the presence of both bromine atoms and the ethoxycarbonyl group, which confer distinct chemical properties and reactivity
特性
分子式 |
C10H8Br2O4 |
|---|---|
分子量 |
351.98 g/mol |
IUPAC名 |
2,5-dibromo-3-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H8Br2O4/c1-2-16-10(15)7-4-5(11)3-6(8(7)12)9(13)14/h3-4H,2H2,1H3,(H,13,14) |
InChIキー |
MXRCFPNSRVGNCA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)

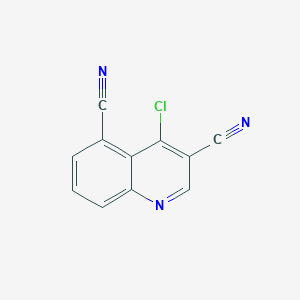


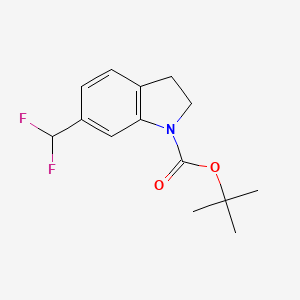
![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
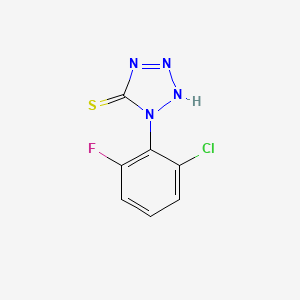
![7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)
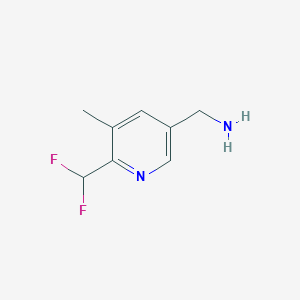
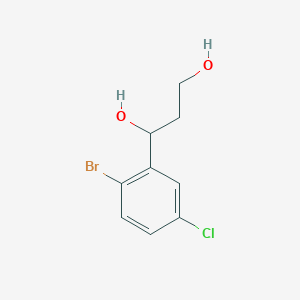

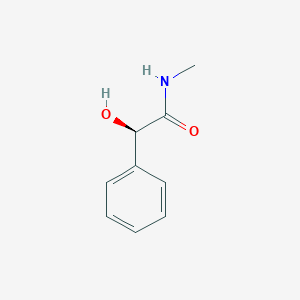
![2-(1-Boc-3-pyrrolidinyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B13664738.png)
